molecular formula C11H8ClNO2 B1621895 6-Chloro-2-methylquinoline-3-carboxylic acid CAS No. 92513-40-1

6-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No. B1621895
CAS RN: 92513-40-1
M. Wt: 221.64 g/mol
InChI Key: BXNOWQXNZZNEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methylquinoline-3-carboxylic acid is an important organic compound in the field of chemistry. It is a derivative of the quinoline family and is used in a wide range of applications. This compound is used in various laboratory experiments, as well as in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

  • Antibacterial and Antioxidant Research
    • Field : Medicinal Chemistry
    • Application : The compound has been used in the synthesis of novel quinoline derivatives, which were then tested for their antibacterial and antioxidant properties .
    • Method : The quinoline derivatives were synthesized through various chemical reactions, including aromatic nucleophilic substitution . The antibacterial activity of the synthesized compounds was screened against two Gram-positive bacteria (Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC25923) and two Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853) .
    • Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa with mean inhibition zones of 9.67±1.11 and 10.00±0.44 mm, respectively, while ciprofloxacin showed mean inhibition zone of 8.33±0.44 mm at similar concentration . All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
  • Synthesis of Quinoline Ring Systems

    • Field : Organic Chemistry
    • Application : The compound has been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • Method : The synthesis involves various chemical reactions, including aromatic nucleophilic substitution .
    • Results : The synthesized compounds were used in various applications, including the development of new drugs .
  • Phosphodiesterase 10A (PDE10A) Inhibitor

    • Field : Medicinal Chemistry
    • Application : The compound has been used in the synthesis of a potent PDE10A inhibitor for schizophrenia .
    • Method : The synthesis involves various chemical reactions .
    • Results : The synthesized compound emerged as a potent PDE10A inhibitor for schizophrenia .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : The compound has been used in the synthesis of novel quinoline derivatives, which were then tested for their antimicrobial properties .
    • Method : The quinoline derivatives were synthesized through various chemical reactions .
    • Results : Among the tested compounds, one exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
  • Synthesis of Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1 H,3 H)-diones

    • Field : Organic Chemistry
    • Application : The compound has been used in the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1 H,3 H)-diones .
    • Method : The synthesis involves multicomponent one-pot reactions of substituted 2-chloro-3-formylquinolines with 6-amino-pyrimidine-2,4(1 H,3 H)-diones and 5-methyl-2,4-dihydro-3 H-pyrazol-3-one in refluxing ethanol catalyzed by L-proline .
    • Results : The synthesized compounds were obtained with good yield .
  • Synthesis of 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one

    • Field : Medicinal Chemistry
    • Application : The compound has been used in the synthesis of 3-chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one .
    • Method : The synthesis involves various chemical reactions .
    • Results : The synthesized compound showed excellent antibacterial activity .

properties

IUPAC Name

6-chloro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNOWQXNZZNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394842
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylquinoline-3-carboxylic acid

CAS RN

92513-40-1
Record name 6-Chloro-2-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92513-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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